5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione
Description
Significance of Oxazole (B20620) Derivatives in Contemporary Academic Research
The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry and materials science. chemmethod.comchemmethod.com Its versatility makes it an important building block for the synthesis of new chemical entities. chemmethod.com Oxazole derivatives are known to interact with a wide range of enzymes and receptors within biological systems, leading to a broad spectrum of pharmacological activities. chemmethod.com
The significance of oxazole derivatives is highlighted by their diverse and potent biological activities, which have attracted global research interest. chemmethod.com These activities include:
Antibacterial
Antifungal
Antitubercular
Anti-inflammatory
Anticancer
Antidiabetic
The ability to readily modify the substitution patterns on the oxazole ring is crucial for tuning its biological activity. chemmethod.com This structural flexibility allows medicinal chemists to design and synthesize novel compounds with improved therapeutic profiles.
Overview of Heterocyclic Thione Functionality in Organic Chemistry
Heterocyclic compounds containing a thione group, which is a sulfur analogue of a ketone, are pivotal in organic and medicinal chemistry. These sulfur-containing heterocycles are not only valuable intermediates for the synthesis of more complex molecules but are also prevalent in many natural products.
A key characteristic of many heterocyclic thiones is their ability to exist in two tautomeric forms: the thione form (C=S) and the thiol form (-SH). This tautomerism can significantly influence their chemical reactivity and biological activity. The thione functionality is a crucial component in a variety of compounds that exhibit a wide range of biological effects, including antimicrobial and anticancer properties. The presence of the sulfur atom often enhances the lipophilicity and metabolic stability of the molecule, which are important pharmacokinetic properties.
Rationale for Advanced Research on 5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione
While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent moieties. The combination of the oxazole ring, the thione group, and the bromophenyl substituent creates a molecule with significant potential for novel biological activity.
The oxazole-2(3H)-thione core itself merges the established biological relevance of oxazoles with the unique chemical properties of thiones. Research into related 5-aryl-1,3,4-oxadiazole-2(3H)-thione derivatives has demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects, suggesting that the 5-aryl-1,3-oxazole-2(3H)-thione scaffold is a promising area for exploration. neliti.comresearchgate.netjaptronline.com
Furthermore, the presence of a bromine atom on the phenyl ring is of particular interest. Halogen atoms, particularly bromine, can significantly modulate the physicochemical properties of a drug candidate. The inclusion of a bromophenyl group can enhance biological activity. For instance, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that the presence of the bromophenyl group contributes to promising antimicrobial and anticancer activities. nih.gov The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding, and it can also alter the metabolic profile of the compound.
Therefore, the synthesis and biological evaluation of this compound are warranted. The compound represents a logical next step in the exploration of halogen-substituted heterocyclic thiones as potential therapeutic agents. Its unique structural combination holds promise for discovering new leads in various disease areas, particularly in oncology and infectious diseases.
Table 2: Summary of Potential Research Interest
| Moiety | Known Significance | Potential Contribution to Target Compound |
|---|---|---|
| 1,3-Oxazole Ring | Broad spectrum of pharmacological activities (antibacterial, antifungal, anticancer, etc.). chemmethod.comchemmethod.com | Core scaffold providing the foundation for biological activity. |
| Thione Group | Tautomerism, reactivity handle for further synthesis, contributes to biological activity. | Potential for enhanced biological effects and serves as a point for chemical modification. |
| 3-Bromophenyl Group | Can enhance biological potency, influence pharmacokinetics, and participate in halogen bonding. nih.gov | Modulation of activity and physicochemical properties, potentially leading to improved efficacy and target specificity. |
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-3H-1,3-oxazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOBZDUUFLQZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 3 Bromophenyl 1,3 Oxazole 2 3h Thione
Established Methodologies for 1,3-Oxazole-2(3H)-thione Scaffold Construction
The formation of the 1,3-oxazole-2(3H)-thione ring system is a critical step in the synthesis of the target compound. Several classical and contemporary methods have been developed to achieve this, with a focus on efficiency and substrate scope.
Condensation Reactions Involving α-Hydroxycarbonyl Substrates and Thiocyanic Acid
A well-established and direct approach to the 1,3-oxazole-2(3H)-thione scaffold involves the acid-catalyzed condensation of α-hydroxycarbonyl compounds with a source of thiocyanic acid. In this reaction, the α-hydroxyketone or α-hydroxyaldehyde provides the C4 and C5 atoms of the oxazole (B20620) ring, while thiocyanic acid serves as the C2 and thione source.
The reaction is typically carried out by treating the α-hydroxycarbonyl substrate with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in the presence of a strong acid like hydrochloric acid (HCl). The in situ generation of thiocyanic acid (HSCN) is crucial for the subsequent cyclization. For the synthesis of a precursor to 5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione, one would start with 2-hydroxy-1-(3-bromophenyl)ethan-1-one.
Reaction Scheme:
The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the thiocyanate ion. Subsequent cyclization and dehydration lead to the formation of the stable oxazole-2(3H)-thione ring. The conditions for this reaction can be optimized by varying the solvent, temperature, and acid catalyst to maximize the yield.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref. |
| α-Hydroxyacetophenone | KSCN | HCl | 4-Phenyloxazole-2(3H)-thione | beilstein-journals.org |
| 1,3-Dihydroxyacetone | KSCN | HCl | 4-(Hydroxymethyl)oxazole-2(3H)-thione | beilstein-journals.org |
Green Chemistry Approaches in Oxazole Thione Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of oxazole thiones, this has translated into the exploration of alternative energy sources and solvent systems.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ignited.in In the context of oxazole thione synthesis, microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com The synthesis of 5-substituted-1,3,4-oxadiazole-2(3H)-thiones, a related class of compounds, has been efficiently achieved through microwave-assisted reactions of hydrazides with carbon disulfide, often under solvent-free conditions. ignited.in This suggests that a similar approach could be adapted for the synthesis of 1,3-oxazole-2(3H)-thiones.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. nih.govacs.org The synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols has been successfully demonstrated using ultrasound assistance with minimal solvent, highlighting the potential for this technology in the synthesis of related heterocyclic thiones. nih.gov
Use of Ionic Liquids: Ionic liquids are salts with low melting points that can act as environmentally benign solvents and catalysts in organic synthesis. beilstein-journals.org Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic compounds. nih.gov The van Leusen oxazole synthesis, a method for preparing oxazoles, has been successfully performed in ionic liquids, which can be recovered and reused multiple times without a significant loss of activity. researchgate.net This approach could be explored for the synthesis of oxazole-2(3H)-thiones.
Advanced Strategies for Incorporating the 3-Bromophenyl Moiety
The introduction of the 3-bromophenyl group onto the oxazole ring can be achieved either by starting with a pre-functionalized precursor, as described in section 2.1.1, or by functionalizing a pre-formed oxazole ring. The latter approach offers greater flexibility for creating diverse derivatives.
Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Oxazoles (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is particularly well-suited for this purpose. wikipedia.org
To synthesize this compound via this method, a 5-halo-1,3-oxazole-2(3H)-thione precursor would be required. The reaction with (3-bromophenyl)boronic acid would then introduce the desired substituent. The regioselectivity of these couplings is a key consideration, and conditions can be optimized to favor reaction at the desired position. nih.gov
Microwave assistance can further enhance the efficiency of Suzuki-Miyaura reactions, leading to rapid and high-yielding syntheses of aryl-substituted heterocycles. mdpi.comnih.govnih.gov
| Oxazole Substrate | Boronic Acid | Catalyst | Product | Ref. |
| 2,4-Dihalooxazole | Arylboronic acid | Pd catalyst | 2-Halo-4-aryloxazole | nih.gov |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | 4-Acetylbiphenyl | nih.gov |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | XPhosPdG2/XPhos | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |
Post-Cyclization Functionalization of Oxazole Precursors
Direct C-H functionalization has emerged as an atom-economical and efficient strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-halogenated substrates. organic-chemistry.org For the synthesis of this compound, a direct arylation of the C5-position of a pre-formed 1,3-oxazole-2(3H)-thione ring with a 3-bromophenyl source could be envisioned.
Palladium-catalyzed direct C-H arylation of oxazoles with aryl halides has been reported. beilstein-journals.org These reactions typically employ a palladium catalyst, a ligand, a base, and an oxidant. The regioselectivity of the arylation can be influenced by the reaction conditions and the substituents on the oxazole ring. While direct C-H arylation at the C2 and C5 positions of oxazoles is known, achieving selective functionalization at the C5 position in the presence of the thione group would require careful optimization. beilstein-journals.orgorganic-chemistry.org
Microwave-Assisted Synthetic Routes for Oxazole Derivatives
As mentioned previously, microwave irradiation is a valuable tool for accelerating organic reactions. mdpi.com Its application in the synthesis of oxazole derivatives is well-documented, particularly in the context of cyclization and cross-coupling reactions. acs.org
The van Leusen oxazole synthesis, a reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), can be efficiently promoted by microwave irradiation to produce 5-substituted oxazoles in high yields and short reaction times. acs.org This method could potentially be adapted for the synthesis of the target compound by using 3-bromobenzaldehyde (B42254) as the starting material.
Furthermore, microwave-assisted Suzuki-Miyaura couplings provide a rapid and efficient means of introducing the 3-bromophenyl moiety onto a pre-existing halogenated oxazole scaffold, as detailed in section 2.2.1. mdpi.comnih.govnih.gov The significant reduction in reaction time from hours to minutes makes this a highly attractive approach for the synthesis of libraries of substituted oxazole derivatives. acs.org
Derivatization Techniques from this compound Precursors
The structural framework of this compound provides three primary handles for derivatization: the sulfur atom, the nitrogen atom at the 3-position, and the bromine atom on the phenyl ring. These sites can be selectively modified to produce a diverse library of analogues.
The ambident nucleophilic character of the oxazole-2(3H)-thione core allows for selective reactions at both the sulfur and nitrogen atoms. The choice of electrophile and reaction conditions dictates the outcome of these transformations.
S-Alkylation:
The thione group can be readily S-alkylated by reaction with various electrophiles, such as alkyl halides, in the presence of a base. This reaction typically proceeds by deprotonation of the thiol tautomer to form a highly nucleophilic thiolate anion, which then attacks the electrophile. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method is widely applicable to a range of alkylating agents, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides. For instance, the S-alkylation of similar 5-aryl-1,3,4-oxadiazole-2-thiols has been successfully achieved with various electrophiles, yielding a library of S-substituted derivatives.
N-Acylation/Alkylation:
N-acylation of the oxazole ring can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces an acyl group at the N-3 position, which can influence the electronic properties and steric bulk of the molecule.
N-alkylation can be accomplished through various methods. One common approach is the Mannich reaction, which involves the condensation of the parent thione with formaldehyde (B43269) and a secondary amine, such as piperidine (B6355638) or morpholine, in an alcoholic solvent. tubitak.gov.trnih.gov This reaction introduces an aminomethyl group at the N-3 position. Direct N-alkylation with alkyl halides can also be achieved, although careful control of reaction conditions is necessary to avoid competing S-alkylation.
The following table summarizes representative S-alkylation and N-alkylation reactions based on methodologies applied to analogous heterocyclic thiones.
| Precursor | Reagent | Conditions | Product |
| 5-(Aryl)-1,3,4-oxadiazole-2-thiol | Alkyl Halide, NaH | DMF | 2-(Alkylthio)-5-(aryl)-1,3,4-oxadiazole |
| 5-(Aryl)-1,3,4-oxadiazole-2(3H)-thione | Formaldehyde, Secondary Amine | Ethanol, Reflux | 3-((Dialkylamino)methyl)-5-(aryl)-1,3,4-oxadiazole-2(3H)-thione |
The bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing a wide range of functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly tolerant of various functional groups and allows for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents at the 3-position of the phenyl ring. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and depends on the specific substrates being coupled.
Heck Reaction:
The Heck reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction is particularly useful for the synthesis of styrenyl and other vinyl-substituted derivatives. The stereochemical outcome of the reaction can often be controlled to favor the formation of the E-isomer.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between the aryl bromide and a primary or secondary amine. wikipedia.orgnih.gov This reaction provides a direct route to a wide range of aniline (B41778) derivatives, which are important substructures in many biologically active molecules. The choice of a suitable phosphine (B1218219) ligand is critical for the success of this transformation.
The table below outlines the general conditions for these cross-coupling reactions on an aryl bromide substrate.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 or Pd(OAc)2/Phosphine Ligand | K2CO3, Cs2CO3 | Toluene, Dioxane, DMF | Biaryl |
| Heck | Alkene | Pd(OAc)2/Phosphine Ligand | Et3N, K2CO3 | DMF, Acetonitrile | Arylalkene |
| Buchwald-Hartwig | Amine | Pd(OAc)2/Buchwald Ligand (e.g., XPhos) | NaOtBu, K3PO4 | Toluene, Dioxane | Arylamine |
Advanced Spectroscopic and Structural Elucidation of 5 3 Bromophenyl 1,3 Oxazole 2 3h Thione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.
Proton (¹H) NMR for Aromatic and Aliphatic Resonances
The ¹H NMR spectrum of 5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione is expected to reveal distinct signals corresponding to the protons on the bromophenyl ring, the oxazole (B20620) ring, and the N-H group. The protons of the 3-bromophenyl substituent would exhibit a characteristic splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm). The single proton on the oxazole ring (H-4) is anticipated to appear as a singlet, as it has no adjacent protons. The N-H proton of the thione tautomer is expected to be a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, due to deshielding and hydrogen bonding.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | > 10.0 | Broad Singlet (br s) | - |
| H-2' | 7.8 - 8.0 | Triplet (t) or Singlet-like | J ≈ 1.8 Hz |
| H-6' | 7.6 - 7.8 | Doublet of Doublets (dd) | J ≈ 8.0, 1.8 Hz |
| H-5' | 7.3 - 7.5 | Triplet (t) | J ≈ 8.0 Hz |
| H-4' | 7.5 - 7.7 | Doublet of Doublets (dd) | J ≈ 8.0, 1.8 Hz |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The most downfield signal is predicted to be the C=S carbon (C-2) of the oxazole-thione ring, typically appearing in the δ 175-185 ppm range, which is characteristic for thiocarbonyl groups. tubitak.gov.tr The other carbons of the oxazole ring (C-4 and C-5) and the six distinct carbons of the bromophenyl ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom directly bonded to the bromine (C-3') is expected to have a chemical shift around δ 122 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=S) | 178.0 - 182.0 |
| C-5 | 150.0 - 155.0 |
| C-1' | 132.0 - 135.0 |
| C-6' | 130.0 - 133.0 |
| C-5' | 129.0 - 131.0 |
| C-4' | 125.0 - 128.0 |
| C-2' | 123.0 - 126.0 |
| C-3' | 121.0 - 124.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the bromophenyl ring (e.g., H-4' with H-5', and H-5' with H-6'), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum (e.g., H-4 to C-4, H-2' to C-2', etc.).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of different molecular fragments. Expected key correlations would include the one between the oxazole proton H-4 and carbons C-5 and C-2, as well as correlations from the phenyl protons (H-2' and H-6') to the oxazole carbon C-5, confirming the attachment point of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A potential NOE could be observed between the N-H proton and the H-4 proton of the oxazole ring, providing information about the conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₆BrNOS), the calculated monoisotopic mass is approximately 254.94 Da.
A key feature in the mass spectrum would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks (M+ and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments. The fragmentation pathways would likely involve the cleavage of the oxazole ring and the loss of small, stable neutral molecules.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value (Da) | Ion Assignment | Notes |
|---|---|---|
| 255 / 257 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 bromine isotopic pattern. |
| 199 / 201 | [M - C₂H₂O]⁺ | Loss of the C4-O1-C2 fragment from the oxazole ring. |
| 176 / 178 | [M - C₂HNS]⁺ | Cleavage and loss of the thione portion of the ring. |
| 154 / 156 | [C₆H₄Br]⁺ | Bromophenyl cation fragment. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum for this compound would be dominated by absorptions from the N-H, aromatic C-H, C=N, C=C, and C=S bonds. The presence of a distinct C=S stretching vibration and the absence of an S-H band (typically ~2550-2600 cm⁻¹) confirms that the compound exists predominantly in the thione tautomeric form in the solid state. researchgate.net
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3250 | N-H Stretch | Thione N-H |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 1590 - 1620 | C=N Stretch | Oxazole Ring |
| 1450 - 1580 | C=C Stretch | Aromatic & Oxazole Rings |
| 1280 - 1350 | C=S Stretch | Thiocarbonyl (Thione) |
| 1050 - 1150 | C-O Stretch | Oxazole Ring C-O-C |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system, which includes the bromophenyl ring and the oxazole ring, constitutes the primary chromophore. The absorption maxima (λmax) are highly dependent on the solvent polarity. thepharmajournal.com The π → π* transitions, typically of high intensity, are expected in the UV region (250-350 nm), while the lower intensity n → π* transition, associated with the non-bonding electrons of the sulfur and oxygen atoms, may appear at longer wavelengths. globalresearchonline.net
Table 5: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~260 - 290 | π → π* | Phenyl Ring / Oxazole Conjugation |
| ~320 - 360 | π → π* | Extended Conjugated System |
Mechanistic Investigations and Reactivity Profiles of 5 3 Bromophenyl 1,3 Oxazole 2 3h Thione
Tautomeric Equilibria Studies (e.g., Thione-Thiol Tautomerism)
The 1,3-oxazole-2(3H)-thione ring system can exist in a tautomeric equilibrium between the thione form and the thiol form, 5-(3-bromophenyl)-1,3-oxazol-2-ylthiol. This equilibrium is a critical aspect of its chemistry, as the reactivity of the two tautomers differs significantly.
Studies on analogous heterocyclic thione compounds, such as 1,2,4-triazole-3-thiones and 1,3,4-oxadiazole-2-thiones, have established that the thione form is generally the predominant tautomer in the solid state and in neutral or acidic solutions. jocpr.comresearchgate.net The thiol form, while being the minor component, is crucial for certain reactions, particularly those involving the exocyclic sulfur atom. The equilibrium can be influenced by factors such as solvent polarity and pH. In alkaline solutions, the equilibrium tends to shift toward the deprotonated thiol (thiolate) form, which is a potent nucleophile. jocpr.com The thione-thiol tautomerism has been shown to play a part in the biological activities of related molecules, as the two forms may have different affinities for receptors or enzymes. researchgate.net
| Condition | Favored Tautomer | Rationale | Relevant Research Finding |
|---|---|---|---|
| Solid State / Crystalline | Thione | Greater thermodynamic stability and favorable crystal packing interactions. | IR and NMR data for similar compounds confirm the presence of the thione tautomer in the solid state. researchgate.net |
| Neutral or Acidic Solution | Thione | The thione form generally predominates in neutral and acidic media. jocpr.com | HPLC-MS analysis of related triazole-thiones showed the thione as the major component. jocpr.com |
| Alkaline Solution (High pH) | Thiol / Thiolate | Deprotonation of the N-H proton is facilitated, shifting the equilibrium towards the aromatic thiol/thiolate anion. | In an alkaline solution, the equilibrium shifts toward the formation of the thiol form. jocpr.com |
Electrophilic Aromatic Substitution on the 3-Bromophenyl Ring
The 3-bromophenyl substituent is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The position of the incoming electrophile is directed by the two existing substituents on the ring: the bromine atom and the 1,3-oxazole-2(3H)-thione moiety.
Bromo Group: The bromine atom is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect.
Oxazole-Thione Group: The heterocyclic ring, attached via a C-C bond, is expected to be an electron-withdrawing and thus a deactivating group. As a deactivating group, it will primarily direct incoming electrophiles to the meta position relative to itself.
Considering the substitution pattern of 5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione, the available positions for substitution are C2', C4', C5', and C6' of the phenyl ring. The bromine atom at C3' directs electrophiles to the C2', C4', and C6' positions. The oxazole-thione group at C1' directs to the C3' and C5' positions. The directing effects are therefore complex:
C2' and C6': Activated by the bromo group (ortho) and deactivated by the oxazole (B20620) group (meta).
C4': Activated by the bromo group (para).
C5': Deactivated by the bromo group (meta) but directed by the oxazole group (meta).
Substitution is most likely to occur at the positions most activated (or least deactivated), primarily the C4' and C6' positions.
| Reaction | Typical Reagents | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br2, FeBr3 | Substitution at C4' and/or C6' positions. |
| Nitration | HNO3, H2SO4 | Substitution at C4' and/or C6' positions. |
| Sulfonation | Fuming H2SO4 | Substitution at C4' and/or C6' positions. |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | Reaction is unlikely due to the strong deactivating nature of the ring. |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Reaction is unlikely due to the strong deactivating nature of the ring. |
Nucleophilic Attack at the Oxazole Ring System
The oxazole-thione moiety presents several electrophilic sites susceptible to nucleophilic attack. The primary sites are the C2 carbon of the thiocarbonyl group and the atoms that can undergo substitution, particularly after tautomerization.
The C2 carbon is part of a polarized C=S double bond, making it electrophilic and prone to attack by nucleophiles. The thiol tautomer is particularly important for reactivity at the exocyclic sulfur atom. Upon deprotonation in the presence of a base, the resulting thiolate is a strong nucleophile and readily undergoes reactions like S-alkylation and S-acylation. This competes with potential N-alkylation at the N3 position. In related systems like benzoxazole-2-thiol, S-substitution is often favored over N-substitution. nih.gov Strong nucleophiles can also lead to the cleavage of the oxazole ring. researchgate.net
| Reaction Type | Reagent | Reactive Site | Product Type |
|---|---|---|---|
| S-Alkylation | Alkyl halide (e.g., CH3I) + Base | Exocyclic Sulfur (via thiolate) | 2-(Alkylthio)-5-(3-bromophenyl)-1,3-oxazole |
| N-Alkylation | Alkyl halide (e.g., CH3I) | N3 Nitrogen | 5-(3-bromophenyl)-3-alkyl-1,3-oxazole-2(3H)-thione |
| Attack at C2 | Strong Nucleophile (e.g., R-Li, Grignard) | C2 Carbon | Ring-opened products |
| Aminolysis | Amine (e.g., R-NH2) | C2 Carbon | Ring-opened urea/thiourea (B124793) derivatives researchgate.net |
Ring-Opening and Rearrangement Pathways
The stability of the oxazole ring can be compromised under certain reaction conditions, leading to ring-opening or rearrangement. This reactivity is often initiated by a nucleophilic attack at the C2 position, as discussed previously. For instance, reactions with strong nucleophiles like amines can cause the fission of the oxazole ring to yield substituted thiourea derivatives. researchgate.net
Acid- or base-catalyzed hydrolysis represents another potential pathway for ring-opening. Under harsh conditions, the oxazole ring could be cleaved to form intermediates that may subsequently rearrange or cyclize into different heterocyclic systems. While specific studies on this compound are limited, the general chemistry of oxazoles and related heterocycles suggests that the ring is susceptible to cleavage under forcing thermal, acidic, or basic conditions.
Oxidation Pathways of the Oxazole Thione Moiety
The thione group and the oxazole ring are both susceptible to oxidation. Two primary oxidation pathways can be envisioned for this compound.
Oxidation of the Thione (C=S) to a Carbonyl (C=O): The thiocarbonyl group can be oxidized to its oxygen analog, the carbonyl group. This would convert the oxazole-thione into the corresponding 5-(3-bromophenyl)-1,3-oxazol-2(3H)-one. This transformation can be achieved with various oxidizing agents. Notably, enzymatic oxidation of the closely related 5-(3-bromophenyl)oxazole to its 2-oxazolone metabolite by aldehyde oxidase has been reported, highlighting a biochemical pathway for the oxidation of the C2 position of the oxazole ring. nih.gov
Oxidative Dimerization: The thiol tautomer can undergo oxidation to form a disulfide-linked dimer. This is a common reaction for thiols, often proceeding in the presence of mild oxidizing agents like iodine or even air. The stability of the thione tautomer may prevent spontaneous oxidation, but under appropriate conditions, the formation of the corresponding disulfide is a plausible reaction. ias.ac.in
| Pathway | Reactive Species | Potential Reagents/Conditions | Product |
|---|---|---|---|
| Thione Oxidation | Thione tautomer | m-CPBA, H2O2, Aldehyde Oxidase nih.gov | 5-(3-bromophenyl)-1,3-oxazol-2(3H)-one |
| Disulfide Formation | Thiol tautomer | I2, O2 (air), mild oxidants | Bis(5-(3-bromophenyl)oxazol-2-yl) disulfide |
Computational Chemistry and Molecular Modeling of 5 3 Bromophenyl 1,3 Oxazole 2 3h Thione
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.comasianpubs.org It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. scienceopen.com For heterocyclic compounds like oxadiazole and triazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), provide a fundamental understanding of their molecular architecture and electronic distribution. nih.govniscpr.res.in Such analyses are crucial for interpreting the molecule's stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to understanding how a molecule interacts with other species. wuxibiology.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy corresponds to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap implies higher kinetic stability and lower chemical reactivity. researchgate.net
While specific HOMO-LUMO energy values for 5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione are not available in the searched literature, the following table presents illustrative data from a study on a related 1,2,4-oxadiazole (B8745197) derivative to demonstrate the typical output of such an analysis. niscpr.res.in
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.15 |
| ELUMO | -2.45 |
| Energy Gap (ΔE) | 4.70 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. niscpr.res.in The MEP surface map uses a color scale to represent different electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green represents areas with a neutral or zero potential. niscpr.res.inresearchgate.net
For this compound, it is expected that the MEP map would show negative potential (red) around the electronegative oxygen, nitrogen, and exocyclic sulfur atoms of the oxazole-thione ring, identifying them as likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom attached to the nitrogen would likely exhibit a positive potential (blue), marking it as a potential hydrogen bond donor site.
Fukui Functions for Local Reactivity Prediction
Fukui functions are reactivity indicators derived from conceptual DFT that help to identify which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. By analyzing the change in electron density as electrons are added or removed, Fukui functions provide a more nuanced view of local reactivity than simple atomic charges. This analysis is particularly useful for complex heterocyclic systems where multiple potential reaction sites exist. Studies on related heterocycles like oxazoles and thiazoles have shown that Fukui functions can successfully predict the preferred sites for substitution reactions.
Quantum Chemical Descriptors for Reactivity and Stability
From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of quantum chemical descriptors can be calculated to quantify the global reactivity and stability of a molecule. niscpr.res.in These descriptors provide a quantitative basis for comparing the chemical behavior of different compounds. Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as χ²/2η. niscpr.res.in
These parameters offer a comprehensive profile of the molecule's electronic characteristics and are instrumental in structure-activity relationship studies. The following table provides an illustrative example of such descriptors for a related compound. niscpr.res.in
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 7.15 |
| Electron Affinity (A) | 2.45 |
| Electronegativity (χ) | 4.80 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 4.90 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netrsc.org By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a compound, providing insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. nih.gov
For a molecule like this compound, MD simulations could be used to:
Explore the rotational freedom around the single bond connecting the phenyl and oxazole (B20620) rings to identify the most stable conformations.
Analyze the stability of intermolecular interactions, such as dimer formation through hydrogen bonding, in different environments.
Simulate the binding of the molecule to a protein active site, helping to elucidate its mechanism of action and binding stability, which is a common practice in drug design for related heterocyclic compounds. nih.gov
Theoretical Studies of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular architecture in the solid state and for molecular recognition in biological systems. researchgate.net Oxazole-containing compounds are known to engage in a variety of these interactions due to the presence of heteroatoms and aromatic rings. researchgate.net
Theoretical tools like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to investigate these weak interactions in detail. nih.gov For instance, in studies of similar 1,3,4-oxadiazole-2-thione derivatives, these methods have been used to characterize and quantify various intermolecular contacts, including N–H⋯S hydrogen bonds, C–H⋯π interactions, and halogen bonds, which collectively stabilize the crystal structure. nih.govresearchgate.net A similar analysis for this compound would be expected to reveal significant N–H⋯S hydrogen bonding, potential Br⋯N or Br⋯O halogen bonding, and π-π stacking between the aromatic rings.
Future Directions and Emerging Research Avenues for 5 3 Bromophenyl 1,3 Oxazole 2 3h Thione
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione and its derivatives is geared towards methods that are not only efficient but also environmentally benign. Traditional synthetic routes often require harsh conditions, hazardous reagents, or complex multi-step procedures. Modern approaches aim to overcome these limitations.
Key research focuses include:
Green Chemistry Approaches: Utilizing water as a solvent, employing microwave irradiation to accelerate reactions, and using biodegradable catalysts are central to developing sustainable synthetic protocols. bohrium.com For instance, the condensation of α-hydroxycarbonyl substrates with thiocyanic acid to form the oxazole-2(3H)-thione ring could be optimized using greener solvent systems. researchgate.net
Photoredox Catalysis: Visible-light photocatalysis offers a powerful and sustainable method for forming heterocyclic rings. organic-chemistry.org Future research could adapt this technology to synthesize the 5-(3-bromophenyl)-1,3-oxazole (B1273753) core from readily available precursors like α-bromo ketones and amines, potentially reducing the need for transition-metal catalysts. organic-chemistry.org
Multicomponent Reactions (MCRs): One-pot syntheses where multiple starting materials react to form a complex product are highly desirable for their efficiency and atom economy. bohrium.com Developing an MCR for this compound would streamline its production significantly. This could involve, for example, a reaction between an α-haloketone, an isothiocyanate, and a bromophenyl-containing starting material.
Novel Catalytic Systems: The use of magnetic nanoparticles (e.g., Fe₃O₄-MNPs) as reusable catalysts presents a promising avenue for simplifying product purification and reducing waste. bohrium.com Research into task-specific ionic liquids and polymer-supported reagents could also lead to more efficient and recyclable synthetic processes. organic-chemistry.orgresearchgate.net
| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Key Advantages |
| Catalysis | Homogeneous metal catalysts | Heterogeneous Fe₃O₄-MNPs bohrium.com | Easy separation, reusability, reduced metal leaching |
| Energy Input | Conventional heating (reflux) | Microwave irradiation chemmethod.com | Rapid heating, shorter reaction times, improved yields |
| Solvent | Volatile organic compounds (e.g., Toluene, DMF) | Water, ionic liquids bohrium.comorganic-chemistry.org | Reduced environmental impact, improved safety |
| Reaction Design | Multi-step synthesis | One-pot multicomponent reactions bohrium.com | Increased efficiency, atom economy, reduced waste |
| Activation | Thermal activation | Visible-light photoredox catalysis organic-chemistry.org | Mild reaction conditions, high selectivity, sustainability |
Advanced Integration with Nanotechnology and Supramolecular Chemistry
The integration of this compound into larger, more complex systems through nanotechnology and supramolecular chemistry is a frontier with vast potential. The compound's aromatic structure and heteroatoms make it an ideal building block for creating functional materials.
Future research directions in this area include:
Functionalized Nanomaterials: The compound could be covalently attached or non-covalently adsorbed onto the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) to create hybrid materials. These materials could find applications in targeted drug delivery, where the nanoparticle acts as a carrier and the oxazole (B20620) derivative serves as the active agent, or in catalysis, where the nanoparticle provides a high surface area support. bohrium.com
Supramolecular Assemblies: The oxazole ring system can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. semanticscholar.org These forces can be harnessed to direct the self-assembly of molecules into ordered supramolecular structures like liquid crystals, gels, or nanotubes. The bromophenyl group adds another dimension, allowing for halogen bonding to further control the assembly process.
Molecular Sensors: By functionalizing the core structure with chromophores or fluorophores, it may be possible to design chemosensors. The oxazole-thione moiety, with its sulfur and nitrogen atoms, could act as a binding site for specific metal ions or anions. Binding events would then trigger a detectable change in the optical or electronic properties of the molecule.
| Research Avenue | Potential Application | Enabling Molecular Properties |
| Nanoparticle Functionalization | Targeted drug delivery, nanocatalysis | Thione group for binding to metal surfaces; Bromine for further reaction |
| Supramolecular Gels | Smart materials, tissue engineering scaffolds | Hydrogen bonding, π-π stacking capabilities of the heterocyclic core semanticscholar.org |
| Liquid Crystals | Display technologies, optical switches | Rigid, aromatic structure promoting ordered phases |
| Host-Guest Chemistry | Molecular recognition, encapsulation | Formation of cavities in self-assembled structures |
| Chemosensors | Environmental monitoring, diagnostics | Metal-coordinating thione group and tunable electronic properties |
Interdisciplinary Research Bridging Theoretical and Experimental Approaches
A synergistic approach combining computational chemistry with experimental synthesis and testing is crucial for accelerating the discovery and optimization of derivatives of this compound. In silico methods can provide deep insights into molecular properties and predict outcomes, thereby guiding experimental work and reducing trial-and-error. nih.gov
Key areas for this interdisciplinary approach are:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to calculate the molecule's electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. This information is vital for predicting its reactivity, stability, and potential sites for electrophilic or nucleophilic attack. researchgate.net
Molecular Docking and Dynamics: In medicinal chemistry, computational docking studies can predict how the molecule might bind to the active site of a biological target, such as an enzyme or receptor. nih.gov This allows for the rational design of new derivatives with potentially enhanced biological activity. Molecular dynamics simulations can then be used to study the stability of the predicted binding pose over time.
Prediction of Physicochemical Properties: Computational tools can forecast properties like solubility, lipophilicity (logP), and absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com This is invaluable for pre-screening potential drug candidates and prioritizing which compounds to synthesize and test experimentally.
| Computational Method | Predicted Property/Insight | Corresponding Experimental Validation |
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectral properties (NMR, IR) researchgate.net | Spectroscopic analysis (NMR, FT-IR), reactivity studies, cyclic voltammetry |
| Molecular Docking | Binding affinity and mode to biological targets (e.g., enzymes) nih.gov | In vitro enzyme inhibition assays, X-ray crystallography of protein-ligand complex |
| Molecular Dynamics (MD) | Stability of ligand-protein complexes, conformational changes | Biophysical techniques (e.g., ITC, SPR) to measure binding kinetics |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Synthesis and biological testing of a library of analogs |
| ADME/Toxicity Prediction | Solubility, permeability, metabolic stability, potential toxicity mdpi.com | In vitro permeability assays (e.g., PAMPA), liver microsome stability assays |
Exploration of Specific Functionalization for Tailored Reactivity
The true potential of this compound lies in its capacity for chemical modification. The structure offers multiple sites for functionalization, allowing for the precise tuning of its chemical and physical properties for specific applications.
Promising functionalization strategies include:
Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. organic-chemistry.org This enables the introduction of a wide array of substituents, including other aryl groups, alkynes, amines, and alkenes, dramatically expanding the chemical space and allowing for the synthesis of complex molecules.
Functionalization of the Thione Group: The exocyclic sulfur atom is a versatile reaction site. It can be alkylated to form 2-(alkylthio)-1,3-oxazoles or potentially oxidized to the corresponding sulfoxide (B87167) or sulfone. researchgate.net These modifications would significantly alter the electronic properties and solubility of the molecule.
Modification of the Oxazole Ring: While the aromatic oxazole ring is generally stable, exploring reactions that modify the ring itself, such as electrophilic substitution (if activating groups are present) or cycloaddition reactions, could lead to novel heterocyclic scaffolds. wikipedia.org
| Reaction Site | Functionalization Reaction | Potential New Substituent | Tailored Property/Application |
| Bromine (C-3 of phenyl) | Suzuki Coupling | Aryl, heteroaryl groups | Extended π-conjugation for optical materials, modified biological target recognition |
| Bromine (C-3 of phenyl) | Sonogashira Coupling | Alkynyl groups | Rigid linkers for molecular wires, precursors for further cyclization |
| Bromine (C-3 of phenyl) | Buchwald-Hartwig Amination | Primary/secondary amines | Introduction of hydrogen-bond donors/acceptors, improved solubility |
| Thione (Sulfur) | S-Alkylation researchgate.net | Alkyl, benzyl (B1604629) groups | Masking the thione, creating precursors for further substitution reactions |
| Thione (Nitrogen at pos. 3) | N-Alkylation/Arylation | Alkyl, aryl groups | Modulating steric hindrance and electronic properties |
Q & A
Q. What are the established synthetic routes for 5-(3-bromophenyl)-1,3-oxazole-2(3H)-thione, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of a thioamide precursor or reaction of a substituted benzoyl hydrazine with carbon disulfide (CS₂) under basic conditions. Key steps include:
- Cyclization: Reacting 3-bromobenzoyl hydrazine with CS₂ in ethanol or isopropyl alcohol, catalyzed by potassium hydroxide (KOH), at reflux temperatures (70–80°C) for 6–12 hours .
- Purification: Acidification with dilute HCl to precipitate the product, followed by recrystallization from ethanol or methanol .
- Optimization Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to alcohols .
- Catalyst Loading: Excess KOH (1.5–2.0 eq.) improves yield by ensuring complete deprotonation .
- Temperature Control: Lower temperatures (50–60°C) reduce side reactions like oxidation of the thione group .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: ¹H NMR (δ 7.4–8.2 ppm for aromatic protons; δ 13–14 ppm for thione S-H, if present) and ¹³C NMR (C=S signal at ~170–180 ppm) .
- IR Spectroscopy: Strong absorption bands at ~1200–1250 cm⁻¹ (C=S stretch) and ~1600 cm⁻¹ (C=N/C=C) .
- Purity Assessment:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported tautomeric behavior (thione vs. thiol forms) of this compound?
Methodological Answer: Thione-thiol tautomerism is solvent- and pH-dependent. To resolve ambiguities:
- X-ray Crystallography: Determines the dominant tautomer in the solid state. For example, thione forms are stabilized in non-polar solvents .
- UV-Vis Solvatochromism: Monitor λmax shifts in solvents of varying polarity (e.g., cyclohexane vs. DMSO). Thiol tautomers exhibit bathochromic shifts in polar solvents .
- Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) compare relative stability of tautomers. Thione forms are typically more stable by ~5–10 kcal/mol .
Q. What strategies are employed to evaluate the biological activity of this compound, and how do structural modifications influence efficacy?
Methodological Answer:
Q. How do computational studies aid in understanding the electronic and optoelectronic properties of this compound?
Methodological Answer:
- DFT Calculations:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5–5.0 eV) predict charge-transfer efficiency. Lower gaps correlate with higher reactivity .
- Electrostatic Potential Maps: Identify nucleophilic (thione sulfur) and electrophilic (oxazole ring) sites for reaction design .
- TD-DFT for UV-Vis Predictions: Simulate absorption spectra (λmax ~280–320 nm) to validate experimental data and assign electronic transitions .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the antimicrobial potency of structurally similar oxadiazole-thiones?
Methodological Answer: Discrepancies arise from:
- Experimental Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or culture media .
- Substituent Effects: For example, 5-(3-bromophenyl) derivatives may outperform 5-(4-chlorophenyl) analogs due to improved steric alignment with target enzymes .
- Solubility Limitations: Poor aqueous solubility of brominated derivatives can artificially lower observed activity in broth assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
